N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a morpholinopyridazinyl group and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-morpholinopyridazine intermediate, which is then coupled with a phenyl group. The final step involves the introduction of the trifluoromethyl group and the formation of the benzamide linkage. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the morpholinopyridazinyl group or the benzamide core.
Reduction: This reaction can reduce functional groups within the compound, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a compound with a different functional group replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study specific biological pathways or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry: In the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide: Similar structure but with a different substitution pattern on the pyridazine ring.
N-(3-(6-piperidinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness can make it a valuable tool in research and potential therapeutic applications.
Biological Activity
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Morpholinopyridazine Group : This moiety may contribute to the compound's biological activity.
- Trifluoromethyl Group : Known for enhancing lipophilicity and biological potency.
Molecular Formula : C22H19F3N4O2
Molecular Weight : 428.4 g/mol
CAS Number : 922809-04-9
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. This interaction may lead to modulation of inflammatory processes or other cellular functions.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various pharmacological properties:
- Antidepressant Effects : Related compounds have demonstrated antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders. For instance, a study on a similar benzamide compound showed significant modulation of the serotonergic system, particularly involving 5-HT receptors, which are crucial for mood regulation .
- Anti-inflammatory Properties : The structure of the compound suggests it may have anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.
- Antimicrobial Activity : Compounds within the same chemical class have been noted for their antibacterial properties, indicating that this compound might also exhibit similar effects.
Table 1: Summary of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediate : Synthesis begins with the formation of the morpholinopyridazine intermediate.
- Coupling Reaction : The phenyl group is introduced through coupling reactions.
- Final Modification : The trifluoromethyl group is added to complete the benzamide structure.
These steps require careful control of reaction conditions (temperature, pH) and often utilize catalysts to enhance yield and purity.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)18-7-2-1-6-17(18)21(30)26-16-5-3-4-15(14-16)19-8-9-20(28-27-19)29-10-12-31-13-11-29/h1-9,14H,10-13H2,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIHGHVRHLCAEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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